molecular formula C20H17FN4O2S B11240004 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11240004
M. Wt: 396.4 g/mol
InChI Key: JDWPIPLZILNUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Coupling of the Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a thiol linkage, often facilitated by a base such as sodium hydride.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate compound with 4-fluorophenyl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, or halogens.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or benzofuran derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzofuran and triazole rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzofuran, triazole, and fluorophenyl groups in 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential for specific interactions with biological targets, while the triazole ring provides stability and versatility in chemical reactions.

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H17FN4O2S/c1-2-25-19(17-11-13-5-3-4-6-16(13)27-17)23-24-20(25)28-12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)

InChI Key

JDWPIPLZILNUGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.